1H-indol-3-yl(4-phenylpiperazino)methanone
Description
Significance of Indole (B1671886) and Piperazine (B1678402) Pharmacophores in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. chula.ac.th Its bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows for a variety of interactions with biological macromolecules. The indole nucleus is a key component of the neurotransmitter serotonin (B10506) and the hormone melatonin, highlighting its intrinsic biological relevance. researchgate.net This has led to the development of a vast library of indole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chula.ac.th
Similarly, the piperazine ring is a ubiquitous pharmacophore in drug discovery. This six-membered heterocyclic ring containing two nitrogen atoms at opposite positions is prized for its ability to serve as a versatile scaffold. The presence of the nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. Piperazine derivatives are known to exhibit a broad range of biological activities and are found in drugs targeting diverse conditions, including antipsychotics, antidepressants, and antihistamines.
The strategic combination of the indole and piperazine moieties in 1H-indol-3-yl(4-phenylpiperazino)methanone is therefore a deliberate design choice aimed at creating a molecule with the potential for potent and selective biological activity.
Overview of Potential Bioactivity and Research Interest of this compound
While specific research focusing exclusively on this compound is limited, the bioactivity of closely related analogues provides a strong indication of its potential pharmacological profile. The primary research interest in this class of compounds lies in their ability to interact with neurotransmitter receptors, particularly dopamine (B1211576) and serotonin receptors.
Numerous studies on derivatives of 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines have demonstrated their potent antagonism at dopamine D2 receptors and their high activity as serotonin reuptake inhibitors. nih.gov This dual-action profile is of significant interest for the development of novel antipsychotic medications with potentially improved efficacy and side-effect profiles. The structural framework of this compound, with its indole and phenylpiperazine components, strongly suggests a similar potential for interaction with these key CNS targets.
Table 1: Potential Biological Targets of Indole-Piperazine Derivatives
| Biological Target | Potential Activity of Derivatives | Reference |
| Dopamine D2 Receptors | Antagonism | nih.gov |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | High Affinity/Modulation | nih.govnih.gov |
| Serotonin Transporter (SERT) | Inhibition of Reuptake | nih.govnih.gov |
Contextualization within Neurotransmitter System Modulation Research
The research into compounds like this compound is deeply rooted in the ongoing efforts to develop more effective treatments for a range of neurological and psychiatric disorders. Dysregulation of dopaminergic and serotonergic neurotransmission is implicated in the pathophysiology of conditions such as schizophrenia, depression, anxiety, and Parkinson's disease.
The development of multi-target ligands, compounds that can simultaneously modulate multiple neurotransmitter systems, is a key strategy in modern neuropharmacology. This approach is based on the understanding that the complex nature of many CNS disorders often involves imbalances in more than one neurotransmitter system. For instance, the "dopamine hypothesis" of schizophrenia has been refined to include the significant role of serotonin, leading to the development of atypical antipsychotics that target both dopamine and serotonin receptors.
Compounds belonging to the structural class of this compound are being investigated for their potential to act as such multi-target agents. nih.govnih.gov The ability to fine-tune the affinity for different receptor subtypes through chemical modification of the indole, piperazine, or phenyl moieties makes this a promising scaffold for the discovery of novel CNS drugs. Structure-activity relationship (SAR) studies on related compounds have shown that even small structural changes can significantly alter receptor binding profiles. nih.gov This highlights the potential for designing derivatives of this compound with optimized selectivity and efficacy for specific therapeutic applications.
Table 2: Investigated Indole-Piperazine Analogues and their Receptor Affinities
| Compound Series | Key Structural Feature | Receptor Affinities Investigated | Reference |
| 1-Heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines | Bicyclic heteroaryl group | Dopamine D2, Serotonin Transporter | nih.gov |
| 4-Butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Pyrrolidine-2,5-dione linker | 5-HT1A, Dopamine D2, Serotonin Transporter | nih.gov |
| N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues | Tetrahydrobenzothiazole moiety | Dopamine D2, Dopamine D3 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-3-yl-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(17-14-20-18-9-5-4-8-16(17)18)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQMDBYKJOYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preclinical Pharmacological Investigations of 1h Indol 3 Yl 4 Phenylpiperazino Methanone
In Vitro Receptor Binding and Ligand Profiling
The in vitro receptor binding profile of 1H-indol-3-yl(4-phenylpiperazino)methanone and its analogs has been a subject of interest in medicinal chemistry to understand their potential therapeutic applications. These studies are crucial in determining the affinity and efficacy of these compounds at various neurotransmitter and other receptor systems.
Serotonin (B10506) Receptor (5-HT) Affinity and Efficacy Studies
Another study focused on indolyalkylpiperazine derivatives, which were designed and synthesized as selective 5-HT1A receptor agonists. nih.gov Structure-activity relationship (SAR) studies within this class of compounds revealed that modifications of both the indole (B1671886) headgroup and the amide tail group play a pivotal role in determining the binding affinity and selectivity for serotonin and dopamine (B1211576) receptor subtypes. nih.gov One of the most potent compounds identified in this series, compound 9_24 , exhibited a high affinity for the 5-HT1A receptor. nih.gov
Table 1: 5-HT1A Receptor Binding Affinity of a Representative Indolyalkylpiperazine Derivative
| Compound | Ki (nM) for 5-HT1A Receptor |
| 9_24 | 5 ± 0.6 |
Furthermore, functional assays, such as the [35S]GTPγS binding assay, confirmed that compound 9_24 acts as a full agonist at the 5-HT1A receptor with high potency. nih.gov
Table 2: Functional Activity of a Representative Indolyalkylpiperazine Derivative at the 5-HT1A Receptor
| Compound | EC50 (nM) in [35S]GTPγS Assay |
| 9_24 | 0.059 |
These findings underscore the potential for indole-piperazine scaffolds to yield potent and selective ligands for serotonin receptors.
Cannabinoid Receptor (CB1/CB2) Interactions of Indole-Methanone Structures
The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a significant target for drug discovery. While direct binding data for this compound at cannabinoid receptors is not available in the reviewed literature, related structures containing a piperazine (B1678402) moiety have been investigated. For example, a class of benzhydryl piperazine analogs has been identified as cannabinoid CB1 receptor inverse agonists. nih.gov
Characterization of Ligand Interactions with Other Neurotransmitter Receptors
In addition to serotonin receptors, indole and piperazine derivatives have shown affinity for other neurotransmitter receptors, particularly dopamine receptors. A study of 1-(4-fluorophenyl)-1H-indoles with a 3-position piperazinyl substituent found potent dopamine D2 receptor affinity. nih.gov This suggests that the core structure shared with this compound may confer an affinity for D2 receptors.
Furthermore, N-phenylpiperazine analogs have been systematically evaluated for their selectivity between D2 and D3 dopamine receptor subtypes. mdpi.comnih.gov These studies have highlighted the subtle structural modifications that can shift the selectivity profile. For example, certain N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been identified as high-affinity and enantioselective D3 receptor antagonists. nih.gov
Table 3: Dopamine Receptor Affinity of Representative Phenylpiperazine Analogs
| Compound Class | Target Receptors | Affinity Profile |
| 1-(4-Fluorophenyl)-1H-indoles | Dopamine D2 | Potent affinity |
| N-Phenylpiperazine Analogs | Dopamine D2/D3 | Variable selectivity |
| N-(4-(4-(Aryl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides | Dopamine D3 | High affinity and selectivity |
These findings indicate that the phenylpiperazine moiety is a key pharmacophore for dopamine receptor interaction, and its combination with an indole structure could lead to compounds with a mixed serotonin-dopamine receptor profile.
Enzymatic Activity Modulation and Inhibition Studies
The potential of this compound and related compounds to modulate the activity of various enzymes and ion channels is an important area of preclinical investigation.
Voltage-Gated Ion Channel Modulation by Related Compounds
Voltage-gated ion channels are crucial for neuronal excitability and are targets for a wide range of therapeutic agents. While there is no specific data on the effect of this compound on these channels, studies on related structures provide some insights. The indole nucleus itself has been shown to modulate the gating of voltage-dependent potassium channels. nih.gov Specifically, indole can slow the activation of these channels and reduce the steady-state conductance in a voltage- and concentration-dependent manner. nih.gov
On the other hand, piperazine derivatives have been investigated as ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.gov A series of piperazinyl quinazolin-4-(3H)-one derivatives were found to act as selective ligands for this subunit, with some compounds reaching nanomolar affinities. nih.gov This suggests that the piperazine moiety can be a key element for interaction with VGCCs. The combined presence of indole and piperazine in this compound could potentially lead to modulation of voltage-gated ion channels, although this requires experimental verification.
Enzyme Target Characterization (e.g., DNA Gyrase Inhibition)
DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. Interestingly, some complex molecules containing both indole and piperazine moieties have been shown to inhibit this enzyme. For example, a class of piperazine hybridized coumarin indolylcyanoenones was developed as a new antibacterial framework. nih.gov One of the most active compounds in this series demonstrated potent inhibition of Pseudomonas aeruginosa and was found to bind to DNA gyrase. nih.gov
Additionally, benzothiazinone-piperazine derivatives have been investigated as inhibitors of Mycobacterium tuberculosis DNA gyrase. researchgate.net These findings suggest that the combination of a piperazine ring with a heterocyclic system, such as indole, can be a viable strategy for targeting bacterial DNA gyrase. While the specific structure of this compound differs from these reported inhibitors, the presence of both key moieties warrants investigation into its potential antibacterial and DNA gyrase inhibitory activity.
Cellular Mechanism of Action Elucidation
Detailed experimental data elucidating the specific cellular mechanisms of action for this compound are limited in publicly accessible scientific literature. The following sections summarize the current status of research in key areas.
Investigations into Intracellular Signaling Pathways
Specific studies detailing the effects of this compound on intracellular signaling pathways have not been extensively reported. While the broader class of indole-based compounds is known to interact with various signaling cascades, the precise pathways modulated by this particular methanone derivative remain an area for future investigation.
Neurotransmitter Release Modulation (e.g., Glutamate)
There is currently no specific published research available that investigates the direct modulatory effects of this compound on the release of neurotransmitters such as glutamate.
Antiproliferative Effects in Cellular Models (e.g., Cancer Cell Lines)
Direct experimental evidence, including specific IC50 or GI50 values, for the antiproliferative activity of this compound against cancer cell lines is not prominently available in the reviewed literature. While related indole derivatives have shown such activities, data for the title compound is not yet established.
Antimicrobial Activities in Cellular and Microorganism Models
Comprehensive studies reporting the antimicrobial or antifungal spectrum of this compound, including minimum inhibitory concentration (MIC) values against various bacterial or fungal strains, are not found in the current body of scientific publications.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
While SAR studies focusing specifically on this compound are not detailed, research on structurally similar compound series provides valuable insights into how modifications of the core moieties might influence pharmacological activity.
Indole Ring Modifications and Their Pharmacological Impact
Investigations into series of related 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines have demonstrated that modifications to the indole ring system are critical for tuning biological activity. For instance, in a series designed as potential antipsychotics, the substitution on the indole ring was a key determinant of affinity for dopamine D2 receptors and serotonin reuptake sites. nih.gov
Specifically, the introduction of a fluorine atom at the 5-position of the indole ring in these analogues was found to be favorable for activity. nih.gov This suggests that the electronic properties and the size of substituents on the indole nucleus of compounds like this compound could significantly modulate their interaction with biological targets.
Another related series, 1-benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles, was synthesized to explore potential ligands for the D4 dopamine receptor. nih.gov In this series, the indole-3-carbonyl linker to the piperazine ring is a shared feature with the title compound. The research highlighted the importance of the indole scaffold in orienting the arylpiperazine moiety for receptor binding. nih.gov Although pharmacological data for this specific series was noted as forthcoming, the synthetic strategy underscores the importance of the unmodified indole core in this class of compounds for achieving desired receptor interactions. nih.gov
The table below summarizes findings from a closely related series of potential antipsychotics, illustrating the impact of indole ring modifications.
| Compound Modification | Observed Pharmacological Impact |
| 5-Fluoro substitution on indole ring | Favorable for dopamine D2 receptor antagonism and serotonin reuptake inhibition nih.gov |
| N1-substitution on indole ring | Influences CNS-plasma ratio and pharmacokinetic properties nih.gov |
| Alkyl linker length from indole C3 | Modulates the balance between D2 receptor and serotonin transporter affinity nih.gov |
These studies on related analogues collectively suggest that the indole ring of this compound is a critical pharmacophoric element, where substitutions could significantly influence potency and selectivity towards various biological targets.
Piperazine and Phenyl Substituent Variations
The substitution patterns on both the piperazine and phenyl rings of indolylpiperazine scaffolds are critical determinants of their pharmacological profile, including their affinity and selectivity for various receptors. Research into related compounds has demonstrated that modifications to these rings can significantly modulate their interaction with biological targets, such as dopamine and serotonin receptors.
The nature of the substituent on the phenyl ring of the piperazine moiety can influence the binding affinity for dopamine D2 and D3 receptors. Variations in the composition and position of these substituents can lead to a range of affinities and selectivities. Similarly, N-substitution on the piperazine ring can accommodate various heterocyclic rings, and these substitutions play a role in determining the binding affinities for D2 and D3 receptors.
In a series of indole analogs, the point of attachment to the indole moiety was shown to significantly influence binding affinity profiles for both D2 and D3 receptors nih.gov. For instance, a comparison between a 2-substituted indole amide and a 3-substituted indole amide (structurally related to this compound) revealed important differences in receptor binding. While the change from a 2-substituted to a 3-substituted indole resulted in only a minor shift in affinity for the D2 receptor, it led to a seven-fold decrease in potency for the D3 receptor nih.gov.
| Compound | Indole Substitution Position | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
|---|---|---|---|
| Analog 1 | 2-substituted | 51.2 | 0.55 |
| Analog 2 | 3-substituted | 58.9 | 3.62 |
This data underscores the sensitivity of the D3 receptor to the substitution pattern on the indole core. The 3-substituted indole derivative, which corresponds to the core structure of this compound, exhibited a lower affinity for the D3 receptor compared to its 2-substituted counterpart nih.gov. This suggests that the positioning of the methanone-piperazine moiety on the indole ring is a key factor in achieving high-affinity D3 receptor binding.
Role of the Methanone Linker in Bioactivity
In studies of related compounds, it has been demonstrated that connecting a heterocyclic ring, such as indole, to a piperazine ring via an amide linker can maintain high affinity for the D3 receptor. This suggests that the methanone group in this compound is a favorable linker for achieving potent interactions with this receptor subtype. The carbonyl group of the methanone linker can act as a hydrogen bond acceptor, which may be a critical interaction within the receptor's binding pocket.
While direct bioisosteric replacement studies on the methanone linker in this compound are not extensively documented in the reviewed literature, research on other classes of receptor ligands often explores the replacement of amide bonds with other groups, such as methylene or ether linkages. These modifications can alter the flexibility, polarity, and hydrogen bonding capacity of the linker, thereby affecting the compound's pharmacological profile. For instance, replacing an amide with a methylene linker can increase flexibility, which may be beneficial or detrimental depending on the specific receptor's requirements. The observation that both amide and methylene linkers can be used to connect heterocyclic rings to piperazine while maintaining high D3 receptor affinity suggests a degree of tolerance for different linker types in this chemical space.
The planarity and electronic distribution of the methanone linker in this compound likely play a significant role in orienting the indole and phenylpiperazine moieties in a manner that is optimal for receptor binding. Any modifications to this linker would need to preserve the essential spatial and electronic features required for potent bioactivity.
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This analysis is crucial for understanding the potential mechanism of action and for structure-based drug design. For the chemical class of indolyl-piperazines, docking studies are frequently employed to elucidate binding modes and affinities.
The process involves placing the 3D structure of the ligand, 1H-indol-3-yl(4-phenylpiperazino)methanone, into the binding site of a macromolecular target. The interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, are then scored to estimate the binding affinity. For related indole (B1671886) derivatives, targets such as the progesterone receptor, cyclin-dependent kinase 5 (CDK-5), and various serotonin (B10506) and dopamine (B1211576) receptors have been explored. chemmethod.comnih.govmdpi.com For instance, in studies on similar molecules, the methanone carbonyl group often acts as a hydrogen bond acceptor, while the indole and phenyl rings engage in hydrophobic and π-π stacking interactions with amino acid residues in the target's active site.
Key interactions typically analyzed for this structural scaffold include:
Hydrogen Bonding: The carbonyl oxygen of the methanone linker and the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors. The indole N-H group can serve as a hydrogen bond donor.
Hydrophobic Interactions: The indole ring and the phenyl group on the piperazine moiety provide significant hydrophobic surfaces that can interact with nonpolar pockets within a binding site.
π-π Stacking: The aromatic systems of the indole and phenyl rings can form favorable stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
| Structural Moiety of Compound | Potential Interaction Type | Interacting Receptor Residues (Examples) |
|---|---|---|
| Indole Ring | Hydrogen Bond (Donor), Hydrophobic, π-π Stacking | Asp, Glu, Phe, Tyr, Trp |
| Methanone Linker | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln, Arg |
| Piperazine Ring | Hydrogen Bond (Acceptor), Electrostatic | Asp, Glu |
| Phenyl Ring | Hydrophobic, π-π Stacking | Leu, Val, Ile, Phe, Tyr |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds and guide the optimization of lead structures.
For classes of compounds like indolyl-piperazines, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often applied. nih.govresearchgate.net These models are built using a training set of molecules with known activities against a specific target. The models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.
While a specific QSAR model for this compound has not been detailed, studies on related phenylpiperazines and indole derivatives have successfully developed predictive models for activities related to the dopaminergic and serotonergic systems. nih.govnih.gov These models help in understanding how substitutions on the indole or phenyl rings might affect biological response. nih.gov
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Partial charges, Dipole moment | Charge distribution and polarity |
| Steric | Molecular volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Connectivity indices | Molecular branching and structure |
| 3D (CoMFA/CoMSIA) | Steric fields, Electrostatic fields | 3D spatial influence on activity |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule in different environments. For this compound, key conformational features include the orientation of the phenyl ring relative to the piperazine ring and the dihedral angle between the indole and methanone groups. Studies on related N-acylated piperazines show that the piperazine ring typically adopts a chair conformation. nih.govrsc.org The rotation around the amide bond of the methanone linker is often restricted, leading to distinct conformers. rsc.org
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. An MD simulation can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other. For related indole derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation period. mdpi.com
Virtual Screening for Novel Ligands and Optimisation of Pharmacological Profiles
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound were identified as an active compound, its structural features could be used to create a pharmacophore model. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.
This pharmacophore model can then be used as a 3D query to screen databases for other molecules that share the same essential features but may have different core structures, leading to the discovery of novel scaffolds. mdpi.comproceedings.science This approach is a cornerstone of ligand-based drug design and is instrumental in optimizing pharmacological profiles by identifying derivatives with improved potency and selectivity. nih.gov
Computational Approaches to Pharmacokinetic and Pharmacodynamic Modeling
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. researchgate.net For this compound, various in silico models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
ADME prediction tools often use rules-based methods (like Lipinski's Rule of Five) and QSAR-like models to estimate pharmacokinetic parameters. iaps.org.in By analyzing the structure of this compound, these tools can provide valuable insights into its drug-likeness and potential liabilities, guiding chemical modifications to improve its pharmacokinetic profile before synthesis and experimental testing. iaps.org.inresearchgate.net
Future Perspectives and Research Trajectories for 1h Indol 3 Yl 4 Phenylpiperazino Methanone
Exploration of Novel Biological Targets
The indole (B1671886) and phenylpiperazine moieties are well-established pharmacophores present in numerous biologically active compounds, suggesting that 1H-indol-3-yl(4-phenylpiperazino)methanone and its analogs could interact with a wide array of biological targets. Future research should systematically explore these potential interactions to uncover novel therapeutic applications.
Initial screening efforts could focus on established targets for indole and phenylpiperazine derivatives. For instance, indole-based compounds are known to exhibit anticancer properties by modulating signaling pathways involved in cell growth and apoptosis. Similarly, the N-phenylpiperazine fragment is a common feature in molecules targeting central nervous system (CNS) disorders, with known affinities for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net
A comprehensive screening of this compound against a broad panel of receptors, enzymes, and ion channels is warranted. This could unveil unexpected activities and open new avenues for drug development. Particular attention should be paid to targets implicated in neurodegenerative diseases, inflammation, and infectious diseases, areas where indole derivatives have shown promise. nih.govresearchgate.net
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale | Potential Therapeutic Areas |
| G-Protein Coupled Receptors (GPCRs) | Phenylpiperazine is a known scaffold for serotonin and dopamine receptor ligands. researchgate.net | CNS disorders (e.g., depression, anxiety, schizophrenia) |
| Kinases | Indole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation. | Oncology |
| Ion Channels | Modulation of ion channels by indole-containing compounds can affect neuronal excitability. | Neurological disorders (e.g., epilepsy, pain) |
| Enzymes (e.g., MAO) | The N-phenylpiperazine moiety has been associated with monoamine oxidase (MAO) inhibition. researchgate.net | Depression, Parkinson's disease |
Development of Advanced Synthetic Methodologies
Efficient and versatile synthetic routes are crucial for generating a diverse library of this compound analogs for structure-activity relationship (SAR) studies. While the core structure can be assembled through standard amide bond formation, future research should focus on developing more advanced and efficient synthetic methodologies.
Classical approaches such as the Fischer indole synthesis can be employed to generate substituted indole precursors. orientjchem.org The formation of the amide linkage between the indole-3-carboxylic acid and 4-phenylpiperazine can be achieved using various coupling reagents.
More innovative strategies, such as multicomponent reactions, could offer a more streamlined approach to synthesizing highly functionalized derivatives. mdpi.com These one-pot reactions can increase efficiency and allow for the rapid generation of a wide range of analogs with diverse substitution patterns on both the indole and phenyl rings. Furthermore, exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could provide access to previously inaccessible derivatives.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Description | Advantages | Disadvantages |
| Classical Amide Coupling | Reaction of an activated indole-3-carboxylic acid with 4-phenylpiperazine. | Reliable and well-established. | May require harsh reagents and multiple steps. |
| Fischer Indole Synthesis | Cyclization of a phenylhydrazone to form the indole ring. orientjchem.org | Allows for the synthesis of substituted indoles. | Can have limitations in terms of substrate scope and yield. |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. mdpi.com | High atom economy, operational simplicity, and rapid access to diverse structures. | Reaction discovery and optimization can be challenging. |
| Palladium-Catalyzed Coupling | Cross-coupling reactions to form C-C or C-N bonds. | Enables the synthesis of complex molecules with high precision. | Can be sensitive to functional groups and require expensive catalysts. |
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and offer significant potential for accelerating the development of this compound-based therapeutics. researchgate.netnih.gov These computational tools can be applied at various stages, from target identification to lead optimization.
Predictive Modeling: AI/ML algorithms can be trained on existing data to build predictive models for various properties, including biological activity, physicochemical characteristics, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com This can help prioritize the synthesis of compounds with a higher probability of success.
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By providing the model with a set of desired attributes, such as high affinity for a specific target and favorable drug-like properties, it can generate new chemical entities based on the this compound scaffold.
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This can significantly reduce the time and cost associated with experimental screening.
The integration of AI and ML into the drug design workflow for this compound class can streamline the discovery process, reduce the reliance on costly and time-consuming experimental work, and ultimately increase the chances of developing a successful drug candidate. drugtargetreview.com
Investigation of Polypharmacology and Multi-Target Ligands
The concept of "one target, one drug" is increasingly being challenged by the understanding that many complex diseases involve multiple biological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a potentially beneficial attribute for treating such diseases.
Given that the this compound scaffold combines two pharmacologically promiscuous moieties, it is highly likely that its derivatives will exhibit polypharmacological profiles. Future research should aim to systematically investigate and characterize these multi-target interactions.
This can be achieved through a combination of computational predictions and experimental validation. By intentionally designing ligands that modulate multiple targets in a controlled manner, it may be possible to develop more effective and safer therapies for complex conditions such as cancer and neurodegenerative disorders. For example, a compound that simultaneously inhibits a key kinase in a cancer cell signaling pathway and blocks a receptor involved in angiogenesis could offer a synergistic therapeutic effect.
A thorough understanding of the polypharmacology of this compound class will be crucial for both identifying new therapeutic opportunities and mitigating potential off-target effects.
Q & A
Basic: What are the optimal synthetic routes for 1H-indol-3-yl(4-phenylpiperazino)methanone, and how can reaction progress be effectively monitored?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 1H-indole-3-carboxylic acid derivatives with 4-phenylpiperazine using coupling reagents (e.g., EDCI or DCC) under inert atmospheres.
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
- Step 3: Final coupling monitored by Thin Layer Chromatography (TLC) (Rf value ~0.5 in 1:1 ethyl acetate/hexane) .
Monitoring Tools:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%).
- Nuclear Magnetic Resonance (NMR) (1H, 13C) to confirm bond formation and regioselectivity .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H NMR: Identifies proton environments (e.g., indole NH at δ 10-12 ppm, piperazine CH2 at δ 2.5-3.5 ppm).
- 13C NMR: Confirms carbonyl resonance (C=O at ~170 ppm) and aromatic carbons.
- Infrared Spectroscopy (IR): Detects C=O stretching (~1650 cm⁻¹) and NH stretches (~3400 cm⁻¹).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 347.1764) .
Advanced: How can computational chemistry methods aid in predicting the binding affinity of this compound towards biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Models interactions with receptors (e.g., serotonin receptors) by analyzing binding poses and hydrogen bonding.
- Molecular Dynamics (MD) Simulations (GROMACS): Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns).
- Free Energy Calculations (MM/PBSA): Quantifies binding free energies (ΔG ~ -8 kcal/mol indicates strong affinity) .
Advanced: What strategies are employed to resolve discrepancies in biological activity data across different studies involving piperazine-indole hybrids?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., electron-withdrawing groups on phenylpiperazine) to correlate structural changes with activity trends .
- Control Experiments: Use reference compounds (e.g., ketanserin for 5-HT2A binding) to validate assay conditions.
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: How does the presence of substituents on the indole and piperazine rings influence the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculations (ChemAxon): Electron-donating groups (e.g., -OCH3) on the phenylpiperazine increase hydrophilicity (LogP reduction by ~0.5 units).
- Solubility: Polar substituents (e.g., -OH) enhance aqueous solubility (e.g., from 0.1 mg/mL to 1.2 mg/mL in PBS).
- Thermal Stability (DSC): Bulky groups on indole (e.g., -CF3) raise melting points (ΔTm +15°C) .
Advanced: What in vitro assays are recommended to evaluate the pharmacokinetic profile of this compound?
Methodological Answer:
- CYP450 Inhibition Assays: Use human liver microsomes to assess metabolic stability (e.g., IC50 > 10 μM indicates low inhibition).
- Plasma Protein Binding (Equilibrium Dialysis): Measure unbound fraction (fu > 5% suggests favorable distribution).
- Permeability (Caco-2 Monolayers): Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates good intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
